1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine
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Overview
Description
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of a bromine atom and an ethyl group on the carbazole ring, along with a methylmethanamine moiety, suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom at the 7th position of the carbazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Ethylation: Alkylation of the carbazole ring at the 9th position using ethyl halides under basic conditions.
Amination: Introduction of the N-methylmethanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and in the development of new materials.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing cellular pathways. In materials science, its electronic properties could be exploited in the design of organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
1-(9-Ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Lacks the bromine atom, potentially altering its reactivity and applications.
1-(7-Bromo-9H-carbazol-3-yl)-N-methylmethanamine: Lacks the ethyl group, which might affect its electronic properties.
1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-ethylmethanamine: Has an ethyl group instead of a methyl group on the amine, potentially influencing its biological activity.
Uniqueness
The unique combination of a bromine atom, an ethyl group, and a N-methylmethanamine moiety in 1-(7-Bromo-9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H17BrN2 |
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Molecular Weight |
317.22 g/mol |
IUPAC Name |
1-(7-bromo-9-ethylcarbazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C16H17BrN2/c1-3-19-15-7-4-11(10-18-2)8-14(15)13-6-5-12(17)9-16(13)19/h4-9,18H,3,10H2,1-2H3 |
InChI Key |
DQOAWXHGKIOTNR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CNC)C3=C1C=C(C=C3)Br |
Origin of Product |
United States |
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